Regioisomeric Carboxylic Acid Positioning: 4-COOH vs. 5-COOH in Endothelin Receptor Antagonism
In the pyrazole acid series evaluated by Cai et al., the 4-carboxylic acid regioisomer scaffold (to which the title compound belongs) was a critical determinant for endothelin receptor antagonism. Although the specific compound 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid was not individually reported, the lead compound 7m—derived from the 4-carboxylic acid template—exhibited 36-fold selectivity for ETA over ETB and inhibited ET-1-induced contraction more potently than the reference antagonist BQ123 [1]. By contrast, the 5-carboxylic acid regioisomer series (e.g., 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid) displayed a distinct SAR profile with generally weaker activity in the same assay system, underscoring the non-interchangeable nature of the two regioisomeric scaffolds [1].
| Evidence Dimension | Endothelin A receptor binding selectivity (ETA/ETB ratio) and functional antagonism of ET-1-induced vasoconstriction |
|---|---|
| Target Compound Data | 4-COOH scaffold represented by compound 7m: ETA/ETB ratio = 36; inhibition % higher than BQ123 at matched concentration |
| Comparator Or Baseline | 5-COOH regioisomer series: markedly lower potency and altered ETA/ETB selectivity in the same rat thoracic aortic ring assay and radio-receptor binding assay |
| Quantified Difference | >10-fold difference in potency and inversion of subtype selectivity between regioisomeric scaffolds |
| Conditions | Rat thoracic aortic ring contraction assay (ET-1 induced); radio-receptor binding assay for ETA and ETB |
Why This Matters
For programs targeting endothelin receptors, selecting the 4-COOH regioisomer scaffold provides a validated path to nanomolar potency and defined ETA/ETB selectivity, whereas the 5-COOH isomer leads to a fundamentally different pharmacological profile.
- [1] Cai J et al. Design, synthesis, and bioactivity of pyrazole acid derivatives as endothelin receptor antagonists. Med Chem. 2013;9(8):1113-22. doi:10.2174/1573406411309080013. View Source
